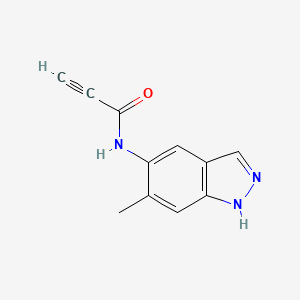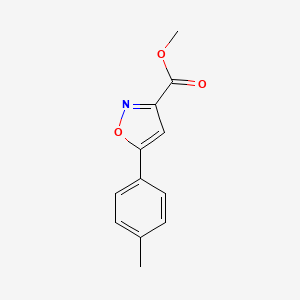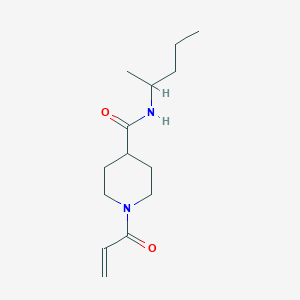![molecular formula C14H23NO6S B2739393 8-((tert-Butoxycarbonyl)amino)-5-thiaspiro[3.5]nonane-2-carboxylic acid 5,5-dioxide CAS No. 2137592-24-4](/img/structure/B2739393.png)
8-((tert-Butoxycarbonyl)amino)-5-thiaspiro[3.5]nonane-2-carboxylic acid 5,5-dioxide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
The synthetic route for this compound involves the introduction of the tert-butoxycarbonyl (Boc) protecting group onto the nitrogen atom of the spirocyclic scaffold. Further steps include oxidation to form the 5,5-dioxide moiety. Detailed synthetic procedures and yields can be found in relevant literature .
Applications De Recherche Scientifique
Spirolactams as Conformationally Restricted Pseudopeptides
The compound is part of research into spirolactams, which are considered conformationally restricted pseudopeptides. These molecules, including variations like 1-(tert-butoxycarbonyl)-7-[1-(tert-butoxycarbonyl)-3-methylbutyl]-6-oxo-1,7-diazaspiro[4.5]decanes, are synthesized for use as constrained surrogates in peptide synthesis. They mimic dipeptide structures such as Pro-Leu and Gly-Leu, showing potential as gamma-turn/distorted type II beta-turn mimetics in peptide chains. This application is crucial in the development of peptide-based drugs and biomaterials, highlighting the flexibility and utility of such compounds in designing molecules with specific biological activities (Fernandez et al., 2002).
Base-Induced Dimerization in Amino Acid Derivatives
In the context of amino acid derivative synthesis, tert-butyloxycarbonyl-protected N-carboxanhydrides demonstrate an interesting behavior under base-induced conditions in aprotic media. These conditions facilitate the dimerization process to form pyrrolidine analogs, showcasing the compound's role in the synthetic pathway of amino acid derivatives. This behavior underlines the compound's versatility and importance in synthetic organic chemistry, particularly in the generation of novel amino acid structures which can be further utilized in peptide synthesis and drug development (Leban & Colson, 1996).
Synthesis of Dipeptide 4-Nitroanilides
The compound also plays a role in the synthesis of dipeptide 4-nitroanilides containing non-proteinogenic amino acids. Its derivatives are used to extend amino acid 4-nitroanilides to corresponding dipeptide 4-nitroanilides, showcasing the utility of such compounds in developing novel peptide-based structures with potential applications in biochemical studies and therapeutic agent development. The process involves techniques such as the isocyanate method or mixed anhydride procedure, illustrating the compound's utility in complex organic syntheses (Schutkowski et al., 2009).
Enantioselective Fluorescence Sensing
Furthermore, derivatives of the compound have been utilized in the synthesis of enantioselective fluorescence sensors for chiral amino alcohols. These applications are significant in analytical chemistry, especially for the detection and quantification of chiral compounds, which is crucial in pharmaceutical analysis and the study of stereoselective reactions. The development of such sensors underscores the compound's role in advancing analytical methodologies (Liu, Pestano, & Wolf, 2008).
Safety and Hazards
Propriétés
IUPAC Name |
8-[(2-methylpropan-2-yl)oxycarbonylamino]-5,5-dioxo-5λ6-thiaspiro[3.5]nonane-2-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H23NO6S/c1-13(2,3)21-12(18)15-10-4-5-22(19,20)14(8-10)6-9(7-14)11(16)17/h9-10H,4-8H2,1-3H3,(H,15,18)(H,16,17) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YTIOXPCDSRNACQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1CCS(=O)(=O)C2(C1)CC(C2)C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H23NO6S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.40 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![[Cyclohexyl(ethyl)carbamoyl]methyl 1-(prop-2-yn-1-yl)piperidine-4-carboxylate](/img/structure/B2739312.png)
![Benzo[d]thiazol-2-yl(3-((5-fluoropyrimidin-2-yl)oxy)pyrrolidin-1-yl)methanone](/img/structure/B2739313.png)
![methyl 2-{4-oxo-3H,4H-thieno[3,2-d]pyrimidin-3-yl}acetate](/img/structure/B2739314.png)
![1-[4-(Diethylamino)-2-methylphenyl]-3-[1-(3,4-dimethoxyphenyl)-5-oxopyrrolidin-3-yl]urea](/img/structure/B2739315.png)
![2-({2-[methyl(2-methyl-4,5,6,7-tetrahydro-2H-indazol-3-yl)amino]-2-oxoethyl}thio)pyridinium-1-olate](/img/structure/B2739316.png)
![3-{4-[(4-fluorophenyl)acetyl]piperazin-1-yl}-1-propylquinoxalin-2(1H)-one](/img/structure/B2739319.png)

![1-(4,5,6,7-Tetrahydrobenzo[d]thiazol-2-yl)-3-((3-(thiophen-2-yl)pyrazin-2-yl)methyl)urea](/img/structure/B2739325.png)
![2-{[3-(3,4-dimethylphenyl)-2,4-dioxo-3,4,6,7,8,9-hexahydro-2H-cyclohepta[4,5]thieno[2,3-d]pyrimidin-1(5H)-yl]methyl}benzonitrile](/img/no-structure.png)



![9-(2,5-dimethoxyphenyl)-5,6,7,9-tetrahydro-[1,2,4]triazolo[5,1-b]quinazolin-8(4H)-one](/img/structure/B2739331.png)
![1-(4-([1,2,4]Triazolo[4,3-b]pyridazin-6-yl)piperazin-1-yl)-2-(3-(trifluoromethyl)phenoxy)ethanone](/img/structure/B2739332.png)